molecular formula C15H11BrN2O B5798030 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5798030
M. Wt: 315.16 g/mol
InChI Key: JCPDWLRNJFTUCO-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a bromophenyl and a methylphenyl group attached to the ring.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways involved vary depending on the specific target and application.

Comparison with Similar Compounds

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    3-(4-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of bromine.

    3-(4-nitrophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and electronic properties.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDWLRNJFTUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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